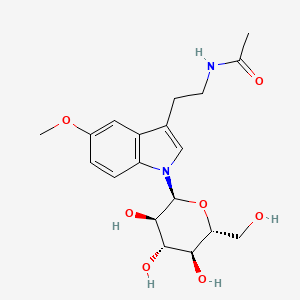
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is a chemical compound that serves as an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt. This compound is a glucuronide derivative of Melatonin, a hormone that plays a crucial role in regulating circadian rhythms and acts as an antioxidant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves multiple steps. The starting material is typically Melatonin, which undergoes a series of chemical reactions to introduce the glucuronide moiety. The reaction conditions often involve the use of solvents like methanol, ethanol, water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and development purposes.
化学反応の分析
Types of Reactions
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, alcohols, and substituted glucuronides.
科学的研究の応用
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other glucuronide derivatives.
Biology: The compound is studied for its role in biological processes, particularly in relation to melatonin metabolism.
Medicine: Research focuses on its potential therapeutic applications, including its antioxidant properties and its role in regulating circadian rhythms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide involves its interaction with melatonin receptors. The compound acts as an agonist at the MT1 and MT2 receptors, similar to melatonin. This interaction helps regulate circadian rhythms and provides antioxidant protection. The molecular targets include various enzymes and receptors involved in melatonin metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
6-Hydroxymelatonin: A naturally occurring metabolite of melatonin with similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin derivative that acts as a precursor to melatonin and has similar biological activities.
Uniqueness
Decarboxalate 6-(Hydroxymethyl) Melatonin Glucuronide is unique due to its specific glucuronide moiety, which enhances its solubility and bioavailability. This makes it a valuable intermediate in the synthesis of other melatonin derivatives and glucuronide compounds.
特性
分子式 |
C19H26N2O7 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
N-[2-[5-methoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H26N2O7/c1-10(23)20-6-5-11-8-21(14-4-3-12(27-2)7-13(11)14)19-18(26)17(25)16(24)15(9-22)28-19/h3-4,7-8,15-19,22,24-26H,5-6,9H2,1-2H3,(H,20,23)/t15-,16-,17+,18-,19+/m1/s1 |
InChIキー |
CJEWBCBXNUGMNH-FQBWVUSXSA-N |
異性体SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


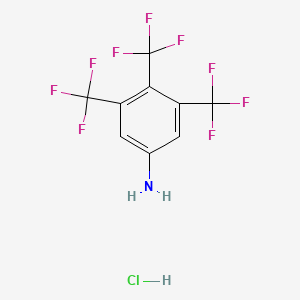
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)

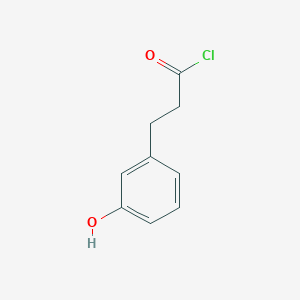
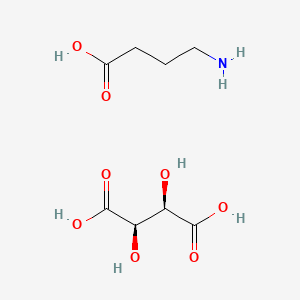


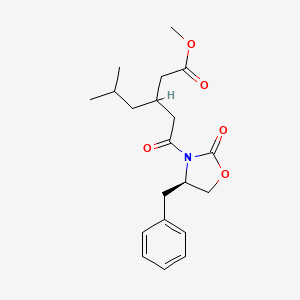

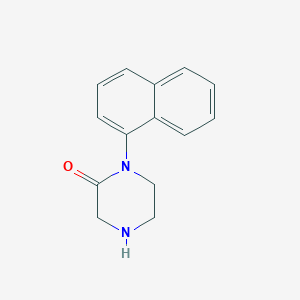


![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
